Anti-Proliferative Potency in Gallium-Resistant Lung Cancer: AXL Kinase Pathway Engagement
In a study screening for compounds that overcome gallium resistance in A549 lung adenocarcinoma cells, compound 7919469 (identified as 3-(4-methoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide based on MeSH annotation) demonstrated a 13-fold increase in potency against gallium-resistant (R) cells compared to gallium acetylacetonate (GaAcAc) [1]. The IC50 value for GaAcAc against R-cells is not explicitly stated in the abstract, but the fold-change provides a quantitative comparator. Treatment with compound 7919469 also significantly suppressed the elevated AXL protein expression characteristic of R-cells [1]. Note: The exact IC50 value for the compound requires retrieval of the full-text article.
| Evidence Dimension | Anti-proliferative potency in gallium-resistant A549 cells |
|---|---|
| Target Compound Data | Compound 7919469 (matches target CAS): 13-fold increased potency vs. GaAcAc; suppresses AXL protein expression. Absolute IC50 not provided in abstract. |
| Comparator Or Baseline | Gallium acetylacetonate (GaAcAc). Potency difference reported as fold-change. |
| Quantified Difference | 13-fold increase in potency relative to GaAcAc; AXL protein suppression (quantitative densitometry data not available in abstract). |
| Conditions | Human lung adenocarcinoma A549 cells with acquired gallium resistance (R-cells). Virtual screening followed by in vitro anti-proliferative assay. |
Why This Matters
This provides the only known quantitative biological activity data directly attributable to the target compound, distinguishing it from structurally related tetrazole propanamides that lack reported AXL pathway activity.
- [1] Oyewumi MO, et al. Screening and identification of novel compounds with potential anti-proliferative effects on gallium-resistant lung cancer through an AXL kinase pathway. Bioorg Med Chem Lett. 2014 Sep 15;24(18):4553-6. PMID: 25131538. View Source
